molecular formula C10H11F2NO B13161996 3-Amino-3-(3,5-difluorophenyl)cyclobutan-1-ol

3-Amino-3-(3,5-difluorophenyl)cyclobutan-1-ol

Cat. No.: B13161996
M. Wt: 199.20 g/mol
InChI Key: XUXDORPACCCLKX-UHFFFAOYSA-N
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Description

3-Amino-3-(3,5-difluorophenyl)cyclobutan-1-ol is a chemical compound with the molecular formula C10H11F2NO It is characterized by the presence of an amino group, a difluorophenyl group, and a cyclobutanol ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-Amino-3-(3,5-difluorophenyl)cyclobutan-1-ol typically involves the following steps:

    Formation of the Cyclobutanol Ring: The cyclobutanol ring can be synthesized through a cycloaddition reaction involving suitable precursors.

    Introduction of the Difluorophenyl Group: The difluorophenyl group can be introduced via a nucleophilic aromatic substitution reaction.

    Amination: The amino group is introduced through an amination reaction, often using ammonia or an amine derivative under suitable conditions.

Industrial Production Methods

Industrial production methods for this compound may involve optimized versions of the above synthetic routes, with a focus on scalability, cost-effectiveness, and environmental considerations. Specific details on industrial production methods are often proprietary and may vary between manufacturers.

Chemical Reactions Analysis

Types of Reactions

3-Amino-3-(3,5-difluorophenyl)cyclobutan-1-ol can undergo various types of chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding ketones or aldehydes.

    Reduction: Reduction reactions can convert the compound into its corresponding alcohols or amines.

    Substitution: The amino and difluorophenyl groups can participate in substitution reactions, leading to the formation of various derivatives.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate, chromium trioxide, and hydrogen peroxide.

    Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are commonly used.

    Substitution: Substitution reactions may involve reagents like halogens, acids, or bases under appropriate conditions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or aldehydes, while reduction may produce alcohols or amines.

Scientific Research Applications

3-Amino-3-(3,5-difluorophenyl)cyclobutan-1-ol has several scientific research applications, including:

    Chemistry: It is used as a building block in the synthesis of more complex molecules and as a reagent in various chemical reactions.

    Biology: The compound may be studied for its potential biological activity and interactions with biological molecules.

    Medicine: Research may explore its potential therapeutic applications, such as in drug development or as a pharmacological tool.

    Industry: It can be used in the development of new materials, catalysts, or other industrial applications.

Mechanism of Action

The mechanism of action of 3-Amino-3-(3,5-difluorophenyl)cyclobutan-1-ol involves its interaction with specific molecular targets and pathways. The amino group and difluorophenyl group may play key roles in its binding to target molecules, influencing its biological activity. Detailed studies are required to elucidate the exact molecular targets and pathways involved.

Comparison with Similar Compounds

Similar Compounds

    3-(3,5-Difluorophenyl)cyclobutan-1-ol: Lacks the amino group, which may result in different chemical and biological properties.

    3-Amino-3-(3,5-difluorophenyl)cyclobutan-1-one:

    3-((3,5-Difluorophenyl)amino)-3-methylbutan-1-ol: Contains a methyl group and a different structural arrangement, which may affect its properties and uses.

Uniqueness

3-Amino-3-(3,5-difluorophenyl)cyclobutan-1-ol is unique due to the combination of its amino group, difluorophenyl group, and cyclobutanol ring. This unique structure imparts specific chemical reactivity and potential biological activity, distinguishing it from similar compounds.

Properties

Molecular Formula

C10H11F2NO

Molecular Weight

199.20 g/mol

IUPAC Name

3-amino-3-(3,5-difluorophenyl)cyclobutan-1-ol

InChI

InChI=1S/C10H11F2NO/c11-7-1-6(2-8(12)3-7)10(13)4-9(14)5-10/h1-3,9,14H,4-5,13H2

InChI Key

XUXDORPACCCLKX-UHFFFAOYSA-N

Canonical SMILES

C1C(CC1(C2=CC(=CC(=C2)F)F)N)O

Origin of Product

United States

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